molecular formula C9H16N2O B2545524 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine CAS No. 1157065-51-4

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Cat. No.: B2545524
CAS No.: 1157065-51-4
M. Wt: 168.24
InChI Key: CTZRHLUYFXYBLA-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C₉H₁₆N₂O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with ethyl isocyanate, followed by cyclization with an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-4-methyl-1,2-oxazol-5-amine
  • 3-Tert-butyl-4-ethyl-1,2-thiazol-5-amine
  • 3-Tert-butyl-4-ethyl-1,2-oxazol-5-carboxylic acid

Uniqueness

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-tert-butyl-4-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZRHLUYFXYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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